molecular formula C14H14ClNO4 B11836365 Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate

Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate

Cat. No.: B11836365
M. Wt: 295.72 g/mol
InChI Key: CEDUYHNUOBDBLL-UHFFFAOYSA-N
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Description

Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate (CAS 1315343-50-0) is a high-purity quinoline derivative with a molecular formula of C14H14ClNO4 and a molecular weight of 295.72 g/mol . This compound is part of the quinoline-based chemical family, which is widely recognized in scientific research for its excellent coordination ability and high selectivity toward various metal ions . These properties make it a valuable intermediate for developing novel coordination complexes and for research in metallochemistry and sensor development. As a specialty building block, it is designed for use in organic synthesis and pharmaceutical research for the exploration of new chemical entities. The product is provided exclusively for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H14ClNO4

Molecular Weight

295.72 g/mol

IUPAC Name

methyl 2-(5-chloro-8-methoxy-2-methylquinolin-4-yl)oxyacetate

InChI

InChI=1S/C14H14ClNO4/c1-8-6-11(20-7-12(17)19-3)13-9(15)4-5-10(18-2)14(13)16-8/h4-6H,7H2,1-3H3

InChI Key

CEDUYHNUOBDBLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=C1)OCC(=O)OC)Cl)OC

Origin of Product

United States

Preparation Methods

Gould-Jacobs Reaction for 4-Hydroxyquinoline Formation

The Gould-Jacobs reaction is a cornerstone for synthesizing 4-hydroxyquinolines. In this method, an aniline derivative undergoes condensation with a β-keto ester or ketene acetal, followed by cyclodehydration. For example:

  • Starting material : 5-Chloro-8-methoxy-2-methylaniline is acetylated to form the corresponding acetanilide.

  • Cyclization : The acetanilide reacts with diethyl ethoxymethylenemalonate under acidic conditions (e.g., polyphosphoric acid) to yield 5-chloro-8-methoxy-2-methylquinolin-4-ol.

Key Data :

ParameterValueSource
Yield (cyclization)65–72%
Reaction Time6–8 hours at 120–140°C

Functionalization at Position 4: O-Alkylation Strategies

The critical acetoxy methyl ester group at position 4 is introduced via nucleophilic substitution of the 4-hydroxyquinoline intermediate.

Alkylation with Methyl Chloroacetate

Methyl chloroacetate serves as the electrophile in this step, with cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) or potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as the base:

  • Reaction Conditions :

    • Solvent : Anhydrous acetonitrile or DMF

    • Base : Cs2CO3\text{Cs}_2\text{CO}_3 (2.5 equiv)

    • Temperature : 25°C for 24 hours

    • Electrophile : Methyl chloroacetate (1.2 equiv)

  • Mechanism : Deprotonation of the 4-hydroxy group generates a phenoxide ion, which attacks the electrophilic carbon of methyl chloroacetate.

Optimization Insights :

  • Base Selection : Cs2CO3\text{Cs}_2\text{CO}_3 outperforms K2CO3\text{K}_2\text{CO}_3 due to superior solubility and stronger basicity, achieving yields of 68–75%.

  • Solvent Impact : Polar aprotic solvents (DMF) enhance reactivity but may require higher temperatures (50°C) for complete conversion.

Characterization Data :

  • FT-IR : νmax\nu_{\text{max}} 1745 cm1^{-1} (ester C=O), 1240 cm1^{-1} (C-O-C).

  • 1H^1\text{H}-NMR : δ\delta 3.78 (s, 3H, OCH3_3), 4.82 (s, 2H, OCH2_2CO), 2.48 (s, 3H, CH3_3 at C2).

Regioselective Chlorination and Methoxylation

Chlorination at Position 5

Chlorine is introduced via electrophilic aromatic substitution (EAS) using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2:

  • Direct Chlorination :

    • Conditions : SO2Cl2\text{SO}_2\text{Cl}_2 in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C for 2 hours.

    • Regioselectivity : Directed by the methoxy group’s ortho/para-directing effect.

  • Yield : 80–85% with minimal byproducts.

Methoxylation at Position 8

Methoxy groups are typically installed early in the synthesis via:

  • Williamson Ether Synthesis :

    • Reaction of 8-hydroxyquinoline with methyl iodide in the presence of K2CO3\text{K}_2\text{CO}_3.

  • Yield : 70–78%.

Alternative Routes: Suzuki-Miyaura Coupling

For advanced derivatization, palladium-catalyzed cross-coupling has been explored:

  • Quinoline Boronic Ester Preparation :

    • 4-Hydroxyquinoline is converted to a boronic ester via Miyaura borylation.

  • Coupling with Methyl 2-Bromoacetate :

    • Catalyst : Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%)

    • Base : Na2CO3\text{Na}_2\text{CO}_3 in toluene/water (3:1) at 90°C.

Advantages :

  • Tolerance of ester functionalities.

  • Yield : 60–65%.

Scalability and Industrial Considerations

Cost-Effective Reagent Selection

Industrial protocols prioritize low-cost reagents without compromising yield:

  • Methyl Chloroacetate vs. Bromoacetate : The former is preferred due to lower cost and comparable reactivity.

  • Solvent Recycling : DMF recovery via distillation reduces waste.

Purification Challenges

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves ester and quinoline impurities.

  • Recrystallization : Ethanol/water mixtures yield high-purity product (≥98% by HPLC).

Spectroscopic Validation and Quality Control

Mass Spectrometry

  • HRMS (ESI) : Calculated for C14H14ClNO4+\text{C}_{14}\text{H}_{14}\text{ClNO}_4^+: 295.0645; Found: 295.0642.

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate is its anticancer properties. Several studies have demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested :
    • Human cervix carcinoma (HeLa)
    • Colorectal adenocarcinoma (HT-29)
    • Ovarian carcinoma (A2780)
    • Biphasic mesothelioma (MSTO-211H)

In vitro studies have shown that this compound exhibits significant antiproliferative activity, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial properties. In a study assessing various quinoline derivatives, compounds similar to this compound demonstrated activity against both bacterial and fungal strains, suggesting its utility in developing new antimicrobial agents .

Study on Antiproliferative Effects

A study published in MDPI Crystals investigated the antiproliferative effects of synthesized quinoline derivatives, including this compound. The results indicated that these compounds significantly inhibited cell growth in MCF-7 breast cancer cells, with IC50 values suggesting potent activity .

Synthesis and Characterization

Another research article detailed the synthesis of a library of quinoline derivatives, including this compound. The synthesized compounds were characterized using spectral methods, confirming their structures and providing insights into their biological activities .

Summary of Findings

ApplicationDescriptionReferences
Anticancer Effective against multiple cancer cell lines with significant antiproliferative activity.
Antimicrobial Demonstrated activity against bacterial and fungal strains.
Synthesis Synthesized through modifications of quinoline derivatives; characterized by spectral methods.

Mechanism of Action

The mechanism of action of Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can inhibit enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

  • The analog’s higher LogP (4.24 vs. ~3.8) indicates greater lipophilicity, likely due to the absence of a polar methoxy group and the presence of a bulky ester.

Implications of Structural Differences

Bioactivity: The methoxy group in the target compound may improve water solubility and metabolic stability compared to the analog.

Synthetic Utility :

  • The methyl ester in the target compound is more reactive in hydrolysis reactions than the analog’s branched ester, making it preferable for prodrug design.

Research Context and Limitations

  • Data Gaps : Physical properties (melting point, solubility) and biological activity data for both compounds are absent in the evidence, limiting direct functional comparisons.

Biological Activity

Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate, identified by its CAS number 1315343-50-0, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from diverse studies.

PropertyValue
Molecular FormulaC₁₄H₁₄ClNO₄
Molecular Weight295.72 g/mol
StructureChemical Structure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. Research indicates that quinoline compounds exhibit significant activity against various bacterial strains.

Case Study: Antimicrobial Screening

In a study published in MDPI, several quinoline derivatives were synthesized and screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as unicellular fungi. The results demonstrated that compounds similar to this compound exhibited varying degrees of effectiveness:

  • E. coli : Minimum Inhibitory Concentration (MIC) ranged from 7.812mug/mL7.812\\mu g/mL to 125mug/mL125\\mu g/mL.
  • C. albicans : MIC values were observed at 31.125mug/mL31.125\\mu g/mL.

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further exploration in therapeutic applications against resistant microbial strains .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer potential. The mechanism of action often involves the inhibition of specific cancer cell lines and pathways.

Research Findings on Anticancer Properties

  • Cell Line Studies : In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
  • Mechanistic Insights : The presence of chlorine and methoxy groups in the quinoline structure appears to enhance the compound's ability to interact with cellular targets, leading to increased cytotoxicity against various cancer cell lines .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli and C. albicans
AnticancerInduces apoptosis in cancer cell lines

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution between a hydroxyl-substituted quinoline precursor (e.g., 5-chloro-8-methoxy-2-methylquinolin-4-ol) and methyl bromoacetate under basic conditions. A standard protocol includes refluxing in acetone with potassium carbonate (K₂CO₃) as a base, followed by purification via crystallization . Optimization strategies:

  • Catalyst/base selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
  • Solvent choice: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Purification: Column chromatography with ethyl acetate/hexane gradients can resolve ester byproducts. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane).

Basic: Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

Answer:

  • Single-crystal X-ray diffraction (SCXRD): Provides unambiguous confirmation of molecular geometry and substituent positioning. Use SHELXL for refinement .
  • Spectroscopy:
    • ¹H/¹³C NMR: Key signals include the methoxy singlet (~δ 3.8 ppm) and quinoline aromatic protons (δ 7.5–8.5 ppm) .
    • FT-IR: Ester carbonyl stretch (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.

Advanced: How should researchers address discrepancies between spectroscopic data and crystallographic results?

Answer:

  • Cross-validation: Re-run NMR under optimized conditions (e.g., higher field strength, deuterated DMSO) to resolve signal overlap.
  • Dynamic effects: Consider temperature-dependent NMR to detect conformational flexibility that X-ray static structures may miss.
  • Software tools: Use WinGX or ORTEP-3 to re-analyze crystallographic thermal parameters and hydrogen bonding networks . If conflicts persist, recrystallize in alternative solvents (e.g., methanol/water) to obtain polymorphs.

Advanced: What strategies can enhance the compound’s reactivity in derivatization reactions (e.g., hydrolysis, amidation)?

Answer:

  • Ester activation: Use LiOH/THF/H₂O for controlled hydrolysis to the carboxylic acid. For amidation, employ coupling agents like HATU or DCC in dry DMF.
  • Protecting groups: Temporarily protect the quinoline nitrogen with Boc groups to prevent side reactions.
  • Microwave-assisted synthesis: Reduce reaction times (e.g., 30 min at 100°C vs. 6 hr reflux) while maintaining yield .

Advanced: How can computational methods predict the compound’s bioactivity and binding interactions?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., bacterial topoisomerases). Focus on the quinoline core’s π-π stacking and the ester’s hydrogen-bonding potential.
  • DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to compute electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • MD simulations: Simulate ligand-protein stability in water (AMBER force field) over 100 ns to assess binding free energy (MM-PBSA).

Advanced: What in vitro assays are recommended for evaluating antimicrobial activity, and how should controls be designed?

Answer:

  • Microdilution assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control and DMSO as a solvent control.
  • Enzyme inhibition: Measure IC₅₀ against DNA gyrase using supercoiling assays.
  • Cytotoxicity: Pair antimicrobial testing with mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced: How can researchers resolve low crystallinity issues during X-ray diffraction analysis?

Answer:

  • Crystallization screening: Use vapor diffusion (e.g., sitting-drop method) with PEG-based precipitants.
  • Additives: Introduce trace glycerol or ionic liquids to stabilize crystal lattice formation.
  • Data collection: Optimize at low temperature (100 K) to reduce thermal motion artifacts. Process data with SHELXL for outlier rejection and twin detection .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

  • Storage: Keep desiccated at –20°C in amber vials to prevent ester hydrolysis and photodegradation.
  • Stability tests: Monitor via HPLC (C18 column, 70:30 MeCN/H₂O) over 30 days. Degradation products (e.g., free acid) elute earlier (~2.1 min vs. 4.5 min for intact ester).

Advanced: How can SAR studies guide the modification of the quinoline core for enhanced activity?

Answer:

  • Substituent variation: Replace the 5-Cl group with electron-withdrawing groups (e.g., CF₃) to improve target affinity.
  • Scaffold hopping: Synthesize analogs with pyridazine or coumarin cores to compare bioactivity profiles .
  • Pharmacophore mapping: Use MOE or Discovery Studio to identify critical hydrogen bond acceptors (e.g., methoxy oxygen).

Advanced: What statistical methods are appropriate for analyzing dose-response data in bioassays?

Answer:

  • Nonlinear regression: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • Error analysis: Apply bootstrap resampling (1000 iterations) to estimate 95% confidence intervals.
  • Multivariate analysis: Use PCA to correlate structural descriptors (e.g., logP, polar surface area) with activity trends.

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